molecular formula C12H13NO4 B12354136 Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate

Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B12354136
M. Wt: 235.24 g/mol
InChI Key: URJFPXSMTBSCGF-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family It is characterized by its unique structure, which includes a quinoline core with two oxo groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)8-6-7-9(13-11(8)15)4-3-5-10(7)14/h6,8H,2-5H2,1H3

InChI Key

URJFPXSMTBSCGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=C2C(=NC1=O)CCCC2=O

Origin of Product

United States

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